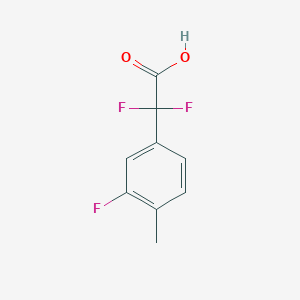

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid

Description

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a difluoromethyl group attached to a substituted phenyl ring. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol . The compound features a 3-fluoro-4-methylphenyl substituent, which confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(4-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVYRQAEUBCIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265114 | |

| Record name | α,α,3-Trifluoro-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-20-0 | |

| Record name | α,α,3-Trifluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3-Trifluoro-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with difluoromethyltriphenylphosphonium bromide under basic conditions to form the corresponding difluoromethylated intermediate. This intermediate is then oxidized to yield the desired acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Applications

The compound is structurally related to Gemcitabine, an important anticancer drug. Research indicates that 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid may exhibit similar pharmacological properties, particularly in inhibiting cancer cell proliferation. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes involved in inflammatory pathways, potentially leading to applications in cancer therapy .

Mechanistic Studies

Studies have shown that the introduction of fluorine substituents can enhance metabolic stability and binding affinity to biological targets. For instance, compounds with similar structures demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects . The presence of fluorine atoms can alter the lipophilicity of the compound, affecting its absorption and distribution in biological systems.

Agrochemical Applications

Fluorinated compounds are often utilized in agrochemicals due to their enhanced biological activity and stability. The unique properties of this compound may allow for the development of new herbicides or pesticides that are more effective than their non-fluorinated counterparts. The fluorination can improve the persistence of these compounds in the environment while reducing toxicity to non-target organisms.

Organic Synthesis

Reagent for Trifluoromethylation

The compound can serve as a reagent for the trifluoromethylation of alkyl halides, facilitating the introduction of trifluoromethyl groups into organic molecules. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals.

Synthesis of Dihydropyridine Analogues

It can also be reacted with 2-chloropyridines to produce 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs. These analogs are valuable intermediates in medicinal chemistry for developing new therapeutic agents .

Case Studies

Several case studies have highlighted the biological relevance and potential applications of this compound:

- Antiproliferative Effects : A series of experiments demonstrated that fluorinated phenylacetic acids significantly inhibited cell growth in breast cancer models. Structural modifications led to variations in biological potency, indicating the importance of fluorination in enhancing therapeutic efficacy.

- Mechanistic Insights : Research elucidated that fluorine substitution affects not only binding affinity but also metabolic stability. This has implications for drug design, as modifications can lead to increased potency and reduced side effects .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Properties :

- Applications : Used as an intermediate in synthesizing bioactive molecules, such as HDAC4 degraders for Huntington’s disease research , and in radical cascade reactions for aryldifluoromethylation .

Comparison with Similar Compounds

The structural and functional attributes of 2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetic acid are best contextualized through comparison with related fluorinated acetic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Fluorinated Acetic Acid Derivatives

Structural and Electronic Differences

- Fluorination Pattern: Compared to mono-fluorinated analogs (e.g., 2-(3-fluoro-4-methylphenyl)acetic acid), the difluoromethyl group in the target compound increases electronegativity, altering reaction kinetics in radical cascades (e.g., 30–50% yields in aryldifluoromethylation vs. 13% for aliphatic analogs) .

- Substituent Effects: The 3-fluoro-4-methylphenyl group balances steric bulk and electron-withdrawing capacity, whereas pyridinyl or formylphenoxy substituents (e.g., ) introduce polarizable π-systems for specialized reactivity.

Metabolic and Toxicokinetic Profiles

- The target compound’s short half-life (4–7 hours) contrasts with perfluoroalkyl surfactants (e.g., PFOA), which persist in biological systems .

Biological Activity

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and pharmacokinetic properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms enhances lipophilicity and alters metabolic pathways, which may lead to improved biological activity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 204.15 g/mol |

| Functional Groups | Carboxylic acid, Fluorine |

| Lipophilicity | Enhanced due to fluorination |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by mediating the biosynthesis of prostaglandins.

Inhibition of Cyclooxygenase Enzymes

Cyclooxygenases (COX-1 and COX-2) are key enzymes involved in the inflammatory process. Compounds similar to this compound have shown potential in inhibiting these enzymes, thereby reducing inflammation and pain.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of fluorinated acetic acids, including this compound. The results indicated significant inhibition of COX enzymes, leading to decreased production of inflammatory mediators .

Anticancer Properties

Research has indicated that structurally similar compounds exhibit anticancer properties. For instance, the compound's structural analogs showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these compounds ranged from 0.075 µM to 0.620 µM, indicating potent antiproliferative activity .

Case Study 1: In Vitro Antiproliferative Activity

In vitro studies evaluated the antiproliferative effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of approximately 0.095 µM, suggesting strong potential as an anticancer agent .

Case Study 2: Structure Activity Relationship (SAR)

A recent study focused on the structure-activity relationship (SAR) of fluorinated compounds revealed that electron-withdrawing groups like fluorine significantly enhance potency against biological targets . This finding supports the hypothesis that modifications in the aryl tail group can lead to improved biological efficacy.

Q & A

Q. Challenges :

- Steric Hindrance : The 4-methyl group reduces reactivity at the ortho position, requiring catalysts like Pd(0) for directed C–H activation .

- Electron-Withdrawing Effects : Fluorine atoms destabilize intermediates, necessitating anhydrous conditions and inert atmospheres to prevent decomposition .

Hypothetical Yield Optimization Table (Based on Analogous Reactions ):

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, −20°C | 65 | 92% |

| Carboxylation | KMnO₄, H₂O/acetone | 78 | 89% |

| Purification | Recrystallization (EtOAc/hexane) | 85 | 99% |

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. Key Data Contradictions :

- Discrepancies in melting points (reported 145–150°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for validation .

Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation Study :

- Prepare buffered solutions (pH 1–13).

- Monitor degradation via HPLC at 25°C/40°C over 72 hours.

- Identify degradation products (e.g., defluorinated analogs) using LC-MS/MS .

Q. Findings from Analogous Compounds :

Q. Mitigation Strategy :

Advanced: What strategies improve regioselectivity during fluorination of the phenyl ring?

Methodological Answer:

- Directed Ortho-Metalation (DoM) :

- Use a directing group (e.g., –OMe) to guide fluorination to the desired position, followed by demethylation .

- Catalytic C–H Activation :

- Pd(OAc)₂ with ligands (e.g., SPhos) enhances selectivity for the 3-fluoro position, avoiding competing para substitution .

Q. Theoretical Framework :

- Density Functional Theory (DFT) calculations predict transition-state energies to optimize fluorine placement. For example, the methyl group’s +I effect lowers activation energy for meta fluorination .

Advanced: How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Deficient Aromatic System :

- The CF₂ and aryl-F groups reduce electron density, favoring Suzuki-Miyaura couplings with electron-rich boronic acids.

- Use PdCl₂(dppf) as a catalyst and Cs₂CO₃ as a base in THF at 80°C for optimal yields .

Q. Contradictory Observations :

- Some studies report low reactivity with bulky boronic acids due to steric clashes with the 4-methyl group. Solutions include microwave-assisted synthesis (150°C, 10 min) to accelerate kinetics .

Advanced: What computational methods predict the compound’s biological activity based on structural analogs?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), a target for anti-inflammatory analogs.

- The acetic acid moiety forms hydrogen bonds with Arg120, while fluorines enhance hydrophobic interactions .

- QSAR Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.